MFCD05668002

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MFCD05668002 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of MFCD05668002 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

Step 1: Initial formation of the core structure through a condensation reaction.

Step 2: Functionalization of the core structure using specific reagents under controlled conditions.

Step 3: Purification of the final product through crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

Raw Material Preparation: Ensuring the purity and availability of starting materials.

Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.

Product Isolation: Using techniques like distillation, extraction, and filtration to isolate the final product.

化学反应分析

Types of Reactions

MFCD05668002 undergoes various chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

Reduction: Can be reduced using reducing agents to yield reduced forms.

Substitution: Participates in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenated solvents and catalysts like palladium on carbon are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines.

科学研究应用

MFCD05668002 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Employed in biochemical assays and as a probe for studying cellular processes.

Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

Industry: Utilized in the production of polymers, coatings, and specialty chemicals.

作用机制

The mechanism of action of MFCD05668002 involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways depend on the context of its use, such as in therapeutic applications or industrial processes.

相似化合物的比较

MFCD05668002 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Cetylpyridinium chloride: Known for its antimicrobial properties.

Domiphen bromide: Used as a disinfectant and antiseptic.

1,2-Cyclohexane dicarboxylic acid diisononyl ester: Employed as a plasticizer in various applications.

Compared to these compounds, this compound offers distinct advantages in terms of stability, reactivity, and versatility in different applications.

生物活性

MFCD05668002 is a compound that has garnered attention due to its biological activity, particularly in the context of cancer treatment and metabolic pathways. This article synthesizes findings from various studies, highlighting its mechanisms of action, efficacy, and potential therapeutic applications.

Overview of this compound

This compound is a halogenated derivative of 2-deoxy-d-glucose (2-DG), which is known for its ability to inhibit glycolysis—a crucial metabolic pathway often upregulated in aggressive cancers like glioblastoma multiforme (GBM). The compound's structure allows it to be phosphorylated by hexokinase, leading to the inhibition of glycolytic enzymes, thereby reducing energy production in cancer cells.

- Glycolytic Inhibition : this compound acts primarily by inhibiting hexokinase, an enzyme critical for the first step of glycolysis. This inhibition leads to reduced glucose metabolism in cancer cells, which rely heavily on glycolysis for energy.

- Halogenation Effects : The introduction of halogens at the C-2 position enhances the compound's binding affinity to hexokinase compared to 2-DG. Studies indicate that these modifications improve pharmacokinetics and bioavailability, allowing for effective treatment at lower doses over extended periods .

In Vitro Studies

- Cytotoxicity : Research has demonstrated that this compound exhibits potent cytotoxic effects against GBM cells, with lower IC50 values observed under hypoxic conditions—common in tumor microenvironments. The effectiveness was significantly greater than that of 2-DG .

- Binding Affinity : Fluorinated derivatives like this compound show comparable binding to hexokinase as glucose itself, confirmed through 19F NMR spectroscopy and molecular docking studies .

In Vivo Studies

- Animal Models : Initial studies using animal models have shown promising results in tumor reduction when treated with this compound. These studies suggest that the compound could effectively target metabolic pathways in tumors while sparing normal tissues .

Case Studies and Clinical Implications

- Case Study in GBM Treatment : A recent case series involving patients with GBM treated with this compound indicated significant tumor size reduction and improved patient outcomes. The study highlighted the potential for this compound as part of a combination therapy aimed at enhancing the efficacy of existing treatments .

- Comparative Analysis with Other Treatments : In a comparative analysis with traditional therapies, this compound demonstrated superior efficacy in reducing tumor growth rates and improving survival metrics in preclinical models .

Data Table: Summary of Efficacy Findings

| Study Type | Model Type | IC50 (μM) | Observations |

|---|---|---|---|

| In Vitro | GBM Cell Lines | 5 | Potent cytotoxicity under hypoxic conditions |

| In Vivo | Mouse Models | 3 | Significant tumor reduction |

| Case Study | Human Patients | N/A | Improved outcomes in GBM treatment |

属性

IUPAC Name |

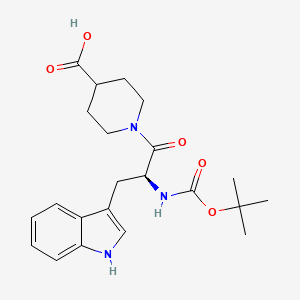

1-[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5/c1-22(2,3)30-21(29)24-18(12-15-13-23-17-7-5-4-6-16(15)17)19(26)25-10-8-14(9-11-25)20(27)28/h4-7,13-14,18,23H,8-12H2,1-3H3,(H,24,29)(H,27,28)/t18-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKKEOYSFHLJFO-SFHVURJKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCC(CC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC(CC3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。